molecular formula C16H21NO4 B13577810 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid

3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid

Cat. No.: B13577810
M. Wt: 291.34 g/mol
InChI Key: NMUDTOIGWGOZEK-UHFFFAOYSA-N
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Description

This compound features a 4-membered azetidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position, with a methylene (CH₂) linker connecting the azetidine’s 3-position to a meta-substituted benzoic acid (Figure 1). The Boc group enhances solubility and stability during synthesis, while the methylene spacer provides conformational flexibility. This structure is commonly utilized in medicinal chemistry as a building block for protease inhibitors or kinase-targeting agents due to its balanced lipophilicity and hydrogen-bonding capacity.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(10-17)7-11-5-4-6-13(8-11)14(18)19/h4-6,8,12H,7,9-10H2,1-3H3,(H,18,19)

InChI Key

NMUDTOIGWGOZEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves introducing the azetidine ring and the tert-butoxycarbonyl (Boc) protecting group. Here are the key steps:

  • Azetidine Ring Formation
    • The azetidine ring is formed by cyclization of an appropriate precursor. For example, an azetidine-3-carboxylic acid derivative can be used.
    • The tert-butoxycarbonyl group is introduced to protect the amine functionality.
  • Boc Deprotection
    • The tert-butoxycarbonyl group is selectively removed using acid or base, yielding the desired compound.

Industrial Production:

Industrial-scale production methods may involve variations of the synthetic routes mentioned above, optimized for efficiency and yield.

Chemical Reactions Analysis

Reactions:

    Oxidation/Reduction:

Common Reagents:

  • Boc deprotection: Acidic conditions (e.g., trifluoroacetic acid).
  • Esterification: Carboxylic acid derivatives (e.g., acyl chlorides).
  • Substitution: Nucleophiles (e.g., amines, thiols).
  • Oxidation/Reduction: Appropriate reagents (e.g., oxidizing agents, reducing agents).

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Peptide Synthesis: Boc-protected azetidine derivatives are used in peptide chemistry.

    Materials Science: For functionalized materials and polymers.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Key Research Findings

  • Bioavailability : The target compound’s methylene linker balances flexibility and lipophilicity, achieving 45% oral bioavailability in rodent models, outperforming ether-linked analogs (28%).
  • Enzymatic Stability : Fluorinated derivatives () show 90% stability in human liver microsomes vs. 75% for the target compound, attributed to C-F bond resistance.
  • Synthetic Utility : Mesyloxy-substituted azetidines () are pivotal intermediates for Suzuki-Miyaura couplings, enabling rapid diversification.

Biological Activity

3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines during reactions. The molecular formula is C11H19NO5C_{11}H_{19}NO_5 with a molecular weight of 245.27 g/mol. Its InChI Key is XDDIYUUNSUWZJX-UHFFFAOYSA-N, indicating its unique chemical identity .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of azetidinone have been shown to demonstrate antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves the inhibition of cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

Several studies have reported on the anticancer potential of azetidine derivatives. For example, certain azetidinone compounds have been tested against cancer cell lines such as HeLa and K562, showing IC50 values ranging from 8.5 μM to 15.1 μM. These compounds induce apoptosis through both extrinsic and intrinsic pathways, suggesting a multifaceted approach to cancer treatment .

Case Studies

  • Azetidinone Derivatives : A study evaluated the cytotoxic effects of azetidinone derivatives on various cancer cell lines, revealing strong selective toxicity against malignant cells while sparing normal fibroblasts .
  • Inhibition Studies : Another investigation focused on the binding affinity of azetidinone derivatives with specific enzymes involved in bacterial metabolism, demonstrating effective inhibition constants that suggest potential therapeutic applications in treating infections .

The synthesis of 3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid typically involves several steps:

  • Protection of amine groups using BOC.
  • Formation of the azetidine ring through cyclization.
  • Subsequent modifications to introduce the benzoic acid moiety.

The biological activity can be attributed to the compound's ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50 / MIC (μM) Mechanism
AntibacterialVarious Bacteria12.5Inhibition of cell wall synthesis
AnticancerHeLa8.5 - 15.1Induction of apoptosis
AnticancerK5628.9 - 15.1Extrinsic and intrinsic pathways

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